2-Cyclohexyl-3-hydroxy-1-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2-phenylpropan-1-one
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Overview
Description
2-Cyclohexyl-3-hydroxy-1-(8-methyl-3,8-diazabicyclo[321]octan-3-yl)-2-phenylpropan-1-one is a complex organic compound that features a unique structure combining cyclohexyl, hydroxy, diazabicyclo, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-3-hydroxy-1-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2-phenylpropan-1-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central component of the compound . This process often involves the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic scaffold in a stereocontrolled manner .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-3-hydroxy-1-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl and cyclohexyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Cyclohexyl-3-hydroxy-1-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2-phenylpropan-1-one has a wide range of scientific research applications:
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-3-hydroxy-1-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxycyclohexyl phenyl ketone: Shares a similar cyclohexyl and phenyl structure but lacks the diazabicyclo group.
8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-: Contains the 8-azabicyclo[3.2.1]octane scaffold but differs in other substituents.
Uniqueness
2-Cyclohexyl-3-hydroxy-1-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2-phenylpropan-1-one is unique due to its combination of cyclohexyl, hydroxy, diazabicyclo, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
63977-94-6 |
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Molecular Formula |
C22H32N2O2 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-cyclohexyl-3-hydroxy-1-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2-phenylpropan-1-one |
InChI |
InChI=1S/C22H32N2O2/c1-23-19-12-13-20(23)15-24(14-19)21(26)22(16-25,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2,4-5,8-9,18-20,25H,3,6-7,10-16H2,1H3 |
InChI Key |
YMXKFPLDZGQMDA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CN(C2)C(=O)C(CO)(C3CCCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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